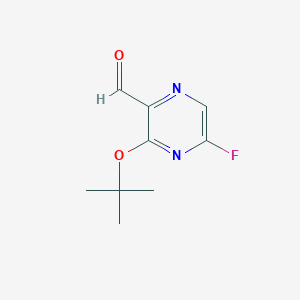
3-tert-Butoxy-5-fluoropyrazine-2-carboxaldehyde
Cat. No. B8292034
M. Wt: 198.19 g/mol
InChI Key: CVNUYJWYPPRVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915274B2
Procedure details


After dissolving 5.86 g of the crude 3-tert-butoxy-5-chloropyrazine-2-carboxaldehyde in 55 ml of acetonitrile, 4.77 g of potassium fluoride, 1.13 g of tetraphenylphosphonium bromide and 0.71 g of 18-crown-6 were added and the mixture was heated to reflux for 4 hours. Diethyl ether was added to the reaction mixture, the insoluble portion was filtered out, and the filtrate was distilled off under reduced pressure. Ethyl acetate was added to the residue, the insoluble portion was filtered out, and the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (solvent: toluene/ethyl acetate) to obtain the title compound (183 mg, 3% yield).
Name
3-tert-butoxy-5-chloropyrazine-2-carboxaldehyde
Quantity
5.86 g
Type
reactant
Reaction Step One






Name
Yield
3%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[C:7]([CH:13]=[O:14])=[N:8][CH:9]=[C:10](Cl)[N:11]=1)([CH3:4])([CH3:3])[CH3:2].[F-:15].[K+].C1OCCOCCOCCOCCOCCOC1.C(OCC)C>C(#N)C.[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([O:5][C:6]1[C:7]([CH:13]=[O:14])=[N:8][CH:9]=[C:10]([F:15])[N:11]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
3-tert-butoxy-5-chloropyrazine-2-carboxaldehyde
|
|
Quantity
|
5.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC=1C(=NC=C(N1)Cl)C=O
|
|
Name
|
|
|
Quantity
|
4.77 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
0.71 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble portion was filtered out
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble portion was filtered out
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (solvent: toluene/ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC=1C(=NC=C(N1)F)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 183 mg | |
| YIELD: PERCENTYIELD | 3% | |
| YIELD: CALCULATEDPERCENTYIELD | 3.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
